![molecular formula C17H21NO4 B13057084 Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)
Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique bicyclic structure, where two rings are connected through a single carbon atom. The presence of both oxygen and nitrogen atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl 4-carboxyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.
Reduction: Benzyl 4-hydroxyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its ability to interact with biological membranes and other macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A simpler spiro compound without the benzyl and formyl groups.
2,8-diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro structure.
2-oxa-7-azaspiro[4.4]nonane: A related spiro compound with a different ring size.
Uniqueness
Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the benzyl and formyl groups, which provide additional sites for chemical modification and potential biological activity. The combination of oxygen and nitrogen atoms in the spiro structure also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,11,15H,6-10,12-13H2 |
Clé InChI |
FIQIFVVEPZKZFS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CN(CC2C=O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


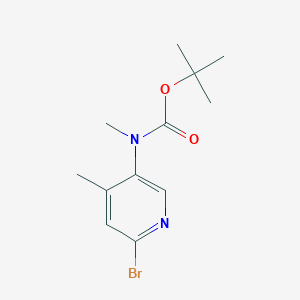
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)
![3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one](/img/structure/B13057037.png)


![4-(2-(2,5-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057042.png)

![2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13057054.png)
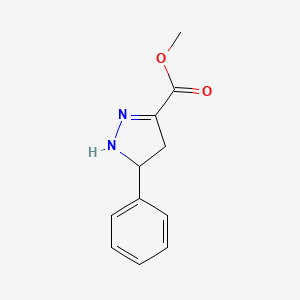
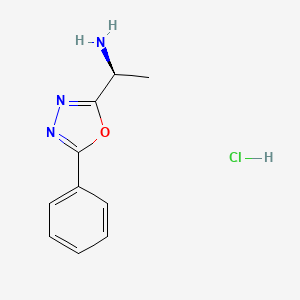
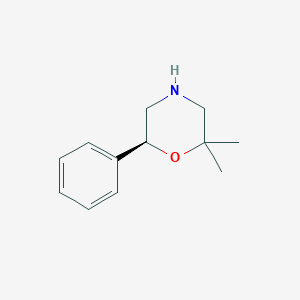
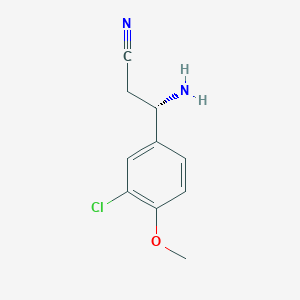
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
